REACTION_CXSMILES
|
C(C1C=CC(C(C)(CCCCC(=O)CCCCC(C2C=CC(CC(C)C)=CC=2)(C)C(O)=O)C(O)=O)=CC=1)C(C)C.C([O:43][C:44](=[O:68])[C:45]([CH3:67])([CH3:66])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:51](=[O:65])[CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][C:57]([CH3:64])([CH3:63])[C:58]([O:60]CC)=[O:59])C.[OH-].[K+]>C(O)C.O>[CH3:63][C:57]([CH3:64])([CH2:56][CH2:55][CH2:54][CH2:53][CH2:52][C:51](=[O:65])[CH2:50][CH2:49][CH2:48][CH2:47][CH2:46][C:45]([CH3:67])([CH3:66])[C:44]([OH:68])=[O:43])[C:58]([OH:60])=[O:59] |f:2.3|
|
Name
|
210f
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)(CCCCC(CCCCC(C(=O)O)(C)C1=CC=C(C=C1)CC(C)C)=O)C
|
Name
|
|
Quantity
|
8.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCC(CCCCCC(C(=O)OCC)(C)C)=O)(C)C)=O
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solid product obtained after usual workup
|
Type
|
CUSTOM
|
Details
|
was recrystallized from Et2O/hexanes (50 mL/50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CCCCCC(CCCCCC(C(=O)O)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |